molecular formula C15H21ClN2O B5186179 [4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B5186179
M. Wt: 280.79 g/mol
InChI Key: OJCGXJFLBNZNNN-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)piperazin-1-ylmethanone is a piperazine-derived methanone compound featuring a 3-chlorophenyl group and a branched butan-2-yl substituent on the piperazine ring. This scaffold is notable for its structural flexibility, enabling interactions with biological targets such as enzymes and receptors. Piperazine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic properties, including bioavailability and metabolic stability.

Properties

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-3-12(2)17-7-9-18(10-8-17)15(19)13-5-4-6-14(16)11-13/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXJFLBNZNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(butan-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Butan-2-yl)piperazin-1-ylmethanone can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting central nervous system disorders. Its structural features may enhance binding affinity to neurotransmitter receptors, making it a candidate for developing new therapeutic agents.

Biological Studies

Research has focused on understanding how 4-(Butan-2-yl)piperazin-1-ylmethanone interacts with various biological targets, including enzymes and receptors. Interaction studies are crucial for predicting therapeutic efficacy and safety profiles.

Antimicrobial Activity

Piperazine derivatives have shown significant antimicrobial properties. For example, studies indicate that similar compounds exhibit inhibitory effects against various bacterial strains. The following table summarizes some relevant findings:

CompoundTargetIC50 (μM)Remarks
4-(Butan-2-yl)piperazin-1-ylmethanoneTBDTBDPotential inhibitor
4-(4-fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanoneAgaricus bisporus tyrosinase0.18Non-cytotoxic

Case Studies and Research Findings

  • Pharmacological Characterization : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the pharmacological properties of piperazine derivatives, highlighting their role as platelet aggregation inhibitors and potential therapeutic agents for cardiovascular diseases .
  • Molecular Docking Studies : Research involving molecular docking has demonstrated that piperazine derivatives can effectively bind to specific receptors, suggesting their utility in drug design aimed at neurological disorders.
  • Antimicrobial Evaluation : A comparative analysis of various piperazine derivatives revealed that certain compounds exhibit strong antimicrobial activity against pathogens, indicating the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 4-(Butan-2-yl)piperazin-1-ylmethanone with analogs differing in substituents on the aryl or piperazine moieties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity (if reported) Reference ID
4-(Butan-2-yl)piperazin-1-ylmethanone C₁₇H₂₂ClN₂O 312.82 3-Cl-phenyl, butan-2-yl ~3.5* Not explicitly reported
4-(3-Chlorophenyl)piperazin-1-ylmethanone C₁₇H₁₆ClFN₂O 318.78 2-F-phenyl, 3-Cl-piperazine 3.45 Anticancer (mitotic arrest, EC₅₀ = 115 nM)
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone C₁₈H₁₉ClN₂O₂ 330.81 2-OMe-phenyl, 3-Cl-piperazine ~3.8* Antibacterial candidate
(4-tert-Butylphenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone C₂₂H₂₆ClN₂O 378.91 4-t-Bu-phenyl, 3-Cl-piperazine ~4.2* CNS-targeting potential
(Pyridin-3-yl)[4-(3,5-dichlorobenzyl)piperazin-1-yl]methanone C₁₇H₁₆Cl₂N₃O 350.22 Pyridyl, dichlorobenzyl-piperazine ~2.8 SARS-CoV-2 Mpro inhibition

*Estimated based on structural analogs.

Key Observations:
  • Bioactivity: Fluorine or methoxy groups (e.g., ) improve target affinity and metabolic stability. The 2-fluorophenyl derivative in demonstrated potent mitotic arrest (EC₅₀ = 115 nM), likely due to enhanced π-stacking interactions.
  • Diverse Targets: Piperazine methanones exhibit activity against viral proteases (SARS-CoV-2 Mpro), cancer cells, and bacterial enzymes.

Structure-Activity Relationship (SAR) Insights

Piperazine Substitution:

  • Butan-2-yl vs. Aryl Groups: The branched butan-2-yl group in the target compound may confer better solubility than bulky aryl substituents (e.g., biphenyl in ), but with reduced target specificity.
  • Chlorophenyl Positioning: 3-Chlorophenyl on piperazine (common in ) is critical for π-π interactions with hydrophobic enzyme pockets.

Aryl Ketone Modifications:

  • Electron-Withdrawing Groups: Fluorine (e.g., ) or chlorine () enhance electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in SARS-CoV-2 Mpro).
  • Methoxy Groups: The 2-methoxyphenyl derivative in showed moderate antibacterial activity, likely due to hydrogen bonding with bacterial enzymes.

Biological Potency:

  • The 2-fluorophenyl analog in exhibited ~5-fold higher anticancer activity than its parent compound, attributed to fluorine’s electronegativity and small atomic radius.
  • Dichlorobenzyl-piperazine derivatives () achieved sub-micromolar inhibition of SARS-CoV-2 Mpro, highlighting their versatility in antiviral design.

Biological Activity

4-(Butan-2-yl)piperazin-1-ylmethanone, also known as 4-(butan-2-yl)piperazin-1-ylmethanone, is a synthetic organic compound characterized by its piperazine ring and a chlorophenyl group. This structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's biological activity is of significant interest due to its possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-(Butan-2-yl)piperazin-1-ylmethanone is C15H21ClN2O. The structural features include:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, commonly found in many pharmacologically active compounds.
  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H21ClN2O
IUPAC Name(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone
Molecular Weight284.80 g/mol
Melting PointNot specified

Synthesis

The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(butan-2-yl)piperazine in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through acylation reactions, which are common in organic synthesis.

The biological activity of this compound is believed to arise from its interaction with specific receptors or enzymes in biological systems. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the chlorophenyl group can enhance activity through hydrophobic interactions.

Biological Activity

Research into the biological activity of 4-(Butan-2-yl)piperazin-1-ylmethanone has revealed several potential pharmacological effects:

Antimicrobial Activity

Studies have indicated that compounds similar to 4-(Butan-2-yl)piperazin-1-ylmethanone exhibit antimicrobial properties. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .

Antidepressant Effects

Given the structural similarity to known antidepressants, there is a hypothesis that 4-(Butan-2-yl)piperazin-1-ylmethanone could exhibit mood-enhancing properties through modulation of serotonin and dopamine pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of compounds related to 4-(Butan-2-yl)piperazin-1-ylmethanone:

  • Antibacterial Evaluation : A series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity comparable to standard antibiotics .
  • Neuropharmacological Studies : Research has demonstrated that certain piperazine derivatives can improve cognitive function in animal models, indicating potential for development as cognitive enhancers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Enzyme InhibitionInhibition of acetylcholinesterase
NeuropharmacologicalPotential cognitive enhancement

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